

Nojirimycin 1-sulfonic acid CAS number and molecular weight

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Compound of Interest

Compound Name: *Nojirimycin 1-sulfonic acid*

Cat. No.: *B1639772*

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An In-depth Technical Guide to **Nojirimycin 1-sulfonic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin 1-sulfonic acid is a potent small molecule belonging to the iminosugar class of compounds. It is recognized for its significant biological activities, primarily as an inhibitor of several glucosidases and as a potent activator of the human glucose sensor SGLT3. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and relevant experimental methodologies.

Chemical Properties

Nojirimycin 1-sulfonic acid is characterized by the following properties:

Property	Value
CAS Number	114417-84-4
Molecular Formula	C ₆ H ₁₃ NO ₇ S
Molecular Weight	243.23 g/mol
Synonyms	5-Amino-5-deoxy-D-glucose-1-sulfonic acid, Nojirimycin Bisulfite Adduct, Nojirimycin Sulfite Adduct

Biological Activity

The primary biological activities of **Nojirimycin 1-sulfonic acid** are its role as a glucosidase inhibitor and an SGLT3 activator.

Glucosidase Inhibition

Nojirimycin 1-sulfonic acid is known to inhibit several glucosidases. This inhibitory action is a common feature of iminosugars, which mimic the transition state of the glycosidic bond cleavage.

SGLT3 Activation

Nojirimycin 1-sulfonic acid is a potent activator of the human sodium/glucose cotransporter type 3 (hSGLT3).^[1] Unlike other SGLT family members that are primarily involved in glucose transport, SGLT3 functions as a glucose sensor. Activation of hSGLT3 by **Nojirimycin 1-sulfonic acid** has been demonstrated to have a high affinity, with a $K_{0.5}$ value in the range of 0.5 to 9 μ M.^[1]

Experimental Protocols

α -Glucosidase Inhibitory Assay

This protocol outlines the in vitro determination of α -glucosidase inhibition by **Nojirimycin 1-sulfonic acid**.

Materials:

- α -glucosidase from *Saccharomyces cerevisiae*
- p-Nitrophenyl- α -D-glucopyranoside (pNPG)
- **Nojirimycin 1-sulfonic acid** (or other test compounds)
- Phosphate buffer (0.1 M, pH 6.8)
- Sodium carbonate (Na_2CO_3 , 1 M)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a solution of α -glucosidase (e.g., 0.2 U/mL) in phosphate buffer.
- Prepare various concentrations of **Nojirimycin 1-sulfonic acid** in phosphate buffer.
- In a 96-well plate, add 50 μL of the α -glucosidase solution to each well.
- Add 50 μL of the different concentrations of **Nojirimycin 1-sulfonic acid** to the respective wells. For the control, add 50 μL of phosphate buffer.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 50 μL of pNPG solution (e.g., 1 mM) to each well.
- Incubate the plate at 37°C for 20 minutes.
- Stop the reaction by adding 50 μL of 1 M Na_2CO_3 to each well.
- Measure the absorbance at 405 nm using a microplate reader. The yellow color of the p-nitrophenol produced is proportional to the enzyme activity.
- Calculate the percentage of inhibition using the following formula: % Inhibition =
$$\frac{[\text{Abs_control} - \text{Abs_sample}]}{\text{Abs_control}} \times 100$$

Data Analysis:

The IC_{50} value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Further kinetic analysis, such as determining the inhibition constant (K_i) and the mode of inhibition, can be performed using Lineweaver-Burk plots.^[2]

hSGLT3 Activation Assay in *Xenopus laevis* Oocytes

The activation of hSGLT3 by **Nojirimycin 1-sulfonic acid** can be studied using a two-electrode voltage-clamp (TEVC) electrophysiological assay in *Xenopus laevis* oocytes.^{[1][3]}

Outline of the Procedure:

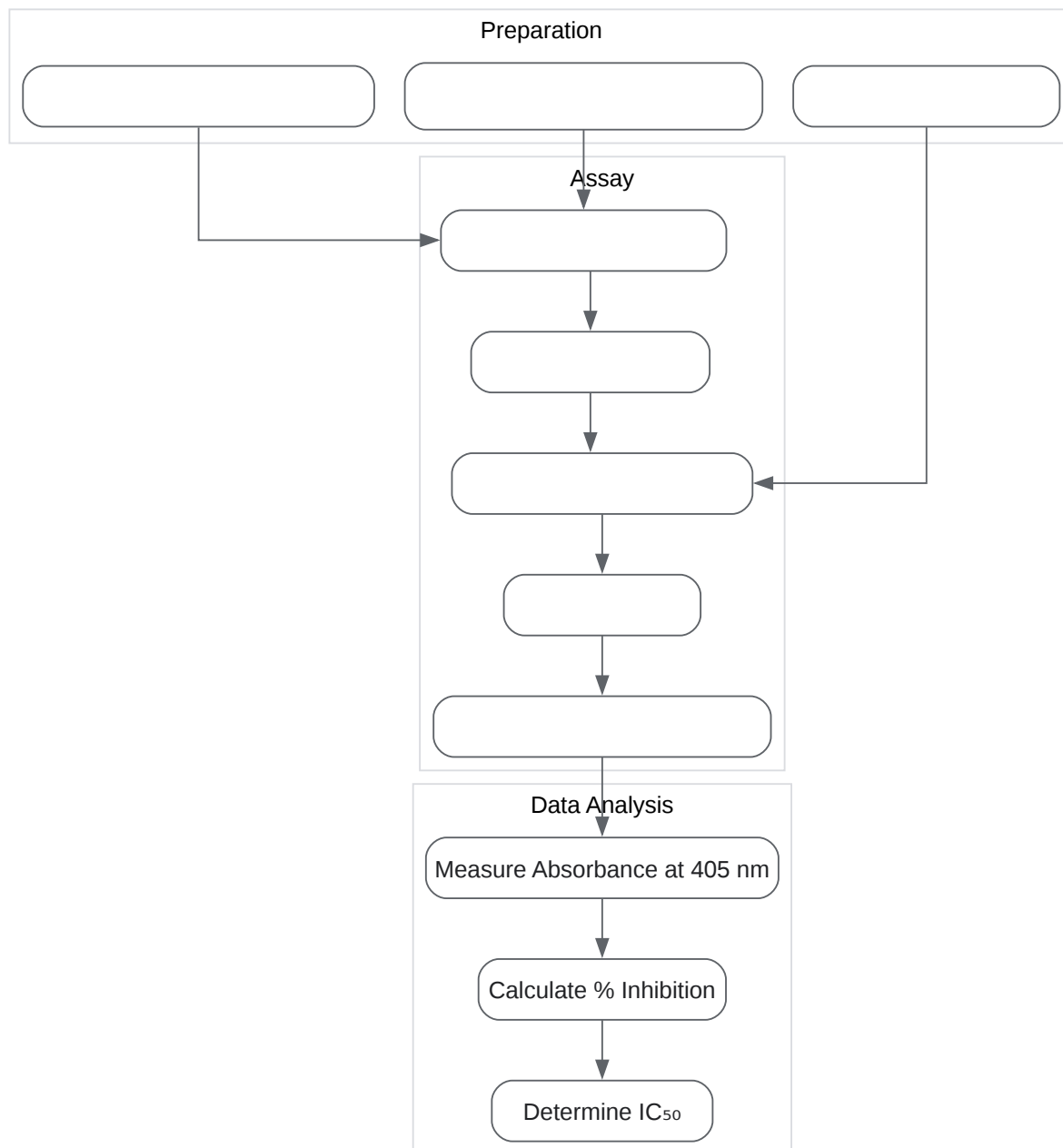
- Oocyte Preparation: Harvest and defolliculate oocytes from a female *Xenopus laevis*.
- cRNA Injection: Inject the oocytes with cRNA encoding for human SGLT3.
- Incubation: Incubate the oocytes for 2-7 days to allow for protein expression.
- Electrophysiology:
 - Place an oocyte in a recording chamber perfused with a sodium-containing buffer.
 - Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
 - Clamp the membrane potential at a holding potential (e.g., -50 mV).
 - Perfuse the oocyte with a buffer containing varying concentrations of **Nojirimycin 1-sulfonic acid**.
 - Record the induced currents, which are indicative of SGLT3 activation.
- Data Analysis:
 - Measure the magnitude of the current at each concentration of the test compound.

- Plot the current response against the concentration of **Nojirimycin 1-sulfonic acid** to generate a dose-response curve.
- Calculate the $K_{0.5}$ value, which is the concentration that elicits a half-maximal response.

Signaling Pathways and Logical Relationships

Workflow for α -Glucosidase Inhibition Assay

The following diagram illustrates the experimental workflow for determining the α -glucosidase inhibitory activity of a test compound.

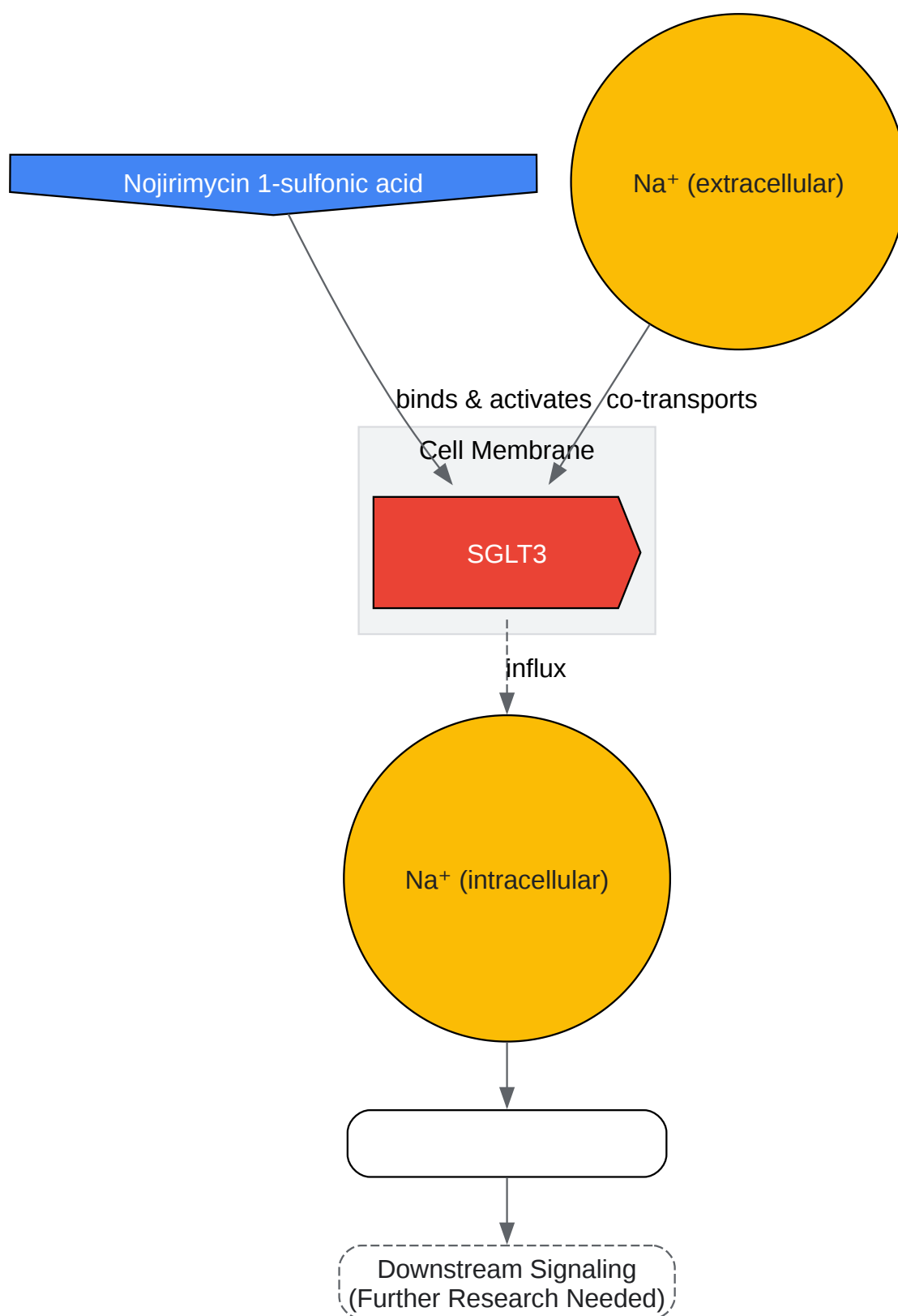


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Caption: Workflow for α -Glucosidase Inhibition Assay.

SGLT3 Activation by Nojirimycin 1-sulfonic acid

The following diagram illustrates the activation of the SGLT3 glucose sensor by **Nojirimycin 1-sulfonic acid**, leading to sodium ion influx and membrane depolarization. The downstream signaling cascade following SGLT3 activation is an area of ongoing research.



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Caption: Activation of SGLT3 by **Nojirimycin 1-sulfonic acid**.

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